molecular formula C10H12N4O3S B2580257 1-(2-hydroxyethyl)-6-[(2-oxopropyl)sulfanyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 955544-16-8

1-(2-hydroxyethyl)-6-[(2-oxopropyl)sulfanyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2580257
CAS No.: 955544-16-8
M. Wt: 268.29
InChI Key: OZQNHVYQXLKQNQ-UHFFFAOYSA-N
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Description

1-(2-hydroxyethyl)-6-[(2-oxopropyl)sulfanyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound with a unique structure that includes a pyrazolo[3,4-d]pyrimidin-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxyethyl)-6-[(2-oxopropyl)sulfanyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazolo[3,4-d]pyrimidin-4-one core: This can be achieved through the cyclization of appropriate intermediates under controlled conditions.

    Introduction of the 2-hydroxyethyl group: This step often involves nucleophilic substitution reactions.

    Attachment of the 2-oxopropylsulfanyl group: This is typically done through thiol-ene reactions or other sulfur-based coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxyethyl)-6-[(2-oxopropyl)sulfanyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

1-(2-hydroxyethyl)-6-[(2-oxopropyl)sulfanyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)-6-[(2-oxopropyl)sulfanyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-hydroxyethyl)-2-ethyl-3-hydroxypyridin-4-one: Known for its iron-chelating properties.

    1-{[(2-hydroxyethyl)sulfanyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one: Used in various chemical applications.

Uniqueness

1-(2-hydroxyethyl)-6-[(2-oxopropyl)sulfanyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2-hydroxyethyl)-6-(2-oxopropylsulfanyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3S/c1-6(16)5-18-10-12-8-7(9(17)13-10)4-11-14(8)2-3-15/h4,15H,2-3,5H2,1H3,(H,12,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQNHVYQXLKQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=NC2=C(C=NN2CCO)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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